ascomycin -

ascomycin

Catalog Number: EVT-8214364
CAS Number:
Molecular Formula: C43H69NO12
Molecular Weight: 792.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ascomycin is derived from Streptomyces hygroscopicus var. ascomyceticus, which is a soil-dwelling actinobacterium. This organism is known for producing various bioactive compounds, including antibiotics and immunosuppressants. The strain S. hygroscopicus ATCC 14891 has been extensively studied for its ability to synthesize ascomycin, with various optimization techniques applied to enhance yield.

Classification

Ascomycin belongs to the class of macrolides, characterized by their large lactone rings. It is classified under the following categories:

  • Chemical Class: Macrolide antibiotics
  • Biological Activity: Antifungal and immunosuppressive
  • Chemical Formula: C₁₄H₂₃N₃O₅
Synthesis Analysis

Methods

The synthesis of ascomycin involves fermentation processes utilizing Streptomyces strains, particularly S. hygroscopicus. Various methods have been explored to enhance production yields:

  1. Traditional Mutagenesis: This approach involves inducing mutations in the bacterial strains to improve their metabolic capacity for ascomycin production.
  2. Medium Optimization: The composition of the fermentation medium can significantly affect yield. Techniques like response surface methodology (RSM) have been employed to identify optimal nutrient combinations.
  3. Fermentation Techniques: Both shake flask and bioreactor methods are used, with recent studies showing that bioreactor conditions can lead to higher yields compared to traditional methods.

Technical Details

Recent advancements have reported yields of ascomycin reaching up to 1476.9 mg/L using optimized fermentation conditions that included specific nutrient sources such as soluble starch, peanut meal, and soybean oil . Additionally, the use of short-chain alcohols like n-butanol has been shown to further enhance production by modifying metabolic pathways within the bacteria .

Molecular Structure Analysis

Structure

Ascomycin features a complex molecular structure typical of macrolides, comprising a large lactone ring attached to various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 303.36 g/mol
  • Structural Formula: The structure includes multiple hydroxyl groups and nitrogen atoms, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Ascomycin undergoes various chemical reactions that are essential for its biological activity:

  1. Hydrolysis: Under certain conditions, ascomycin can hydrolyze to form less active derivatives.
  2. Acylation and Esterification: These reactions can modify ascomycin's activity and stability, impacting its efficacy as an antibiotic or immunosuppressant.

Technical Details

The stability of ascomycin in different pH environments has been studied, revealing that it retains activity in neutral to slightly acidic conditions but may degrade in highly alkaline environments .

Mechanism of Action

Process

Ascomycin exerts its effects primarily through inhibition of interleukin-2 (IL-2) production in T-cells, which is critical for T-cell proliferation. By binding to the immunophilin FKBP12 (FK506-binding protein), it forms a complex that inhibits calcineurin, an enzyme necessary for IL-2 transcription.

Data

This mechanism results in immunosuppression, making ascomycin effective in preventing transplant rejection and treating autoimmune disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ascomycin is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Ascomycin is stable under acidic conditions but can degrade under prolonged exposure to light or heat.
  • Melting Point: The melting point ranges from 150 °C to 155 °C.
Applications

Ascomycin has several scientific uses:

  1. Pharmaceutical Applications: It is primarily used in the synthesis of tacrolimus for organ transplant patients.
  2. Antifungal Treatments: Due to its antifungal properties, it can be utilized in treating various fungal infections.
  3. Research Tool: As a potent inhibitor of T-cell activation, it serves as a valuable tool in immunological research.
Biosynthetic Pathways and Genetic Regulation of Ascomycin

Polyketide Synthase (PKS) Machinery in Streptomyces hygroscopicus

Ascomycin (FK520) is synthesized by a giant modular type I polyketide synthase (PKS) system in Streptomyces hygroscopicus var. ascomyceticus. The PKS gene cluster spans over 100 kb and encodes three multifunctional proteins—FkbA, FkbB, and FkbC—which collectively contain 12 modules responsible for sequential elongation of the polyketide chain [1] [2]. Each module minimally includes ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with auxiliary domains (ketoreductase (KR), dehydratase (DH), enoylreductase (ER)) enabling precise modifications during chain extension [2]. The loading module activates the starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), while Module 12 incorporates the unusual (2R)-methoxymalonyl extender unit—an acyl carrier protein (ACP)-linked precursor synthesized by auxiliary enzymes FkbH, FkbI, FkbJ, and FkbK [2] [8].

Table 1: Modular Organization of Ascomycin PKS

ProteinModulesKey DomainsFunction
FkbALoading-3AT, ER, ACPLoads DHCHC; performs 3 extensions
FkbB4-9KS, AT, KR, DH, ER, ACPExtends chain with malonyl/methylmalonyl
FkbC10-12KS, AT, KR, ACPIncorporates methoxymalonyl-ACP; releases chain

Role of Chorismatase (FkbO) and Pyruvate Carboxylase (Pyc) in Precursor Flux

The starter unit DHCHC originates from chorismate via the shikimate pathway. Chorismatase FkbO catalyzes the first committed step: hydrolyzing chorismate to form (4R,5R)-4,5-dihydroxycyclohexa-1,5-dienecarboxylic acid (DCDC) [3] [10]. DCDC is subsequently reduced to DHCHC by an enoylreductase domain within the PKS loading module [3]. FkbO is a trimeric enzyme structurally related to the RidA/YjgF protein family, with a catalytic site that binds chorismate via conserved residues (Arg42, Arg47, Tyr101) [10].

Pyruvate carboxylase (Pyc) fuels precursor pools by catalyzing the anaplerotic conversion of pyruvate to oxaloacetate, which replenishes tricarboxylic acid (TCA) cycle intermediates. Oxaloacetate is decarboxylated to phosphoenolpyruvate (PEP)—a key shikimate pathway substrate—ensuring carbon flux toward chorismate and DHCHC biosynthesis [1] [3]. Disruption of pyc reduces ascomycin titers by >50%, confirming its critical role in precursor supply [1].

Table 2: Key Enzymes in Ascomycin Precursor Biosynthesis

EnzymeGeneReactionImpact on Ascomycin
ChorismatasefkbOChorismate → DCDC + PyruvateEssential; deletion abolishes production
EnoylreductasefkbADCDC → DHCHC on PKS loading moduleStarter unit activation
Pyruvate carboxylasepycPyruvate + CO₂ → OxaloacetateMaintains PEP/chorismate flux

Regulatory Genes (e.g., fkbR1, fkbE) and Their Transcriptional Control Mechanisms

The LysR-type transcriptional regulator FkbR1 activates ascomycin biosynthesis by binding to the intergenic region between fkbR1 and fkbE (a PKS-associated dehydratase gene) [9]. Deletion of fkbR1 reduces ascomycin yield by 67.5%, while overexpression increases production by 33.5% [9]. Chromatin immunoprecipitation (ChIP)-qPCR and electrophoretic mobility shift assays (EMSAs) confirm direct binding of FkbR1 to the fkbR1-fkbE promoter [9].

Additionally, the LuxR-type regulator FkbN (a large ATP-binding regulator of the LuxR family, LAL) enhances ascomycin production by upregulating PKS genes. FkbN homologs (e.g., RapH in rapamycin biosynthesis) exhibit cross-species conservation, and heterologous expression of fkbN in other Streptomyces spp. elevates macrolactam production [6]. Overexpression of fkbE (a FkbR1 target) increases ascomycin yield by 45.6%, and combinatorial overexpression of fkbR1 and fkbE boosts titers by 69.9% (536.7 mg/L) [9].

Comparative Analysis of Ascomycin and Tacrolimus Biosynthetic Clusters

Ascomycin (FK520) and tacrolimus (FK506) clusters share 85% sequence identity and identical PKS architectures [3] [6]. Both utilize FkbO for chorismate hydrolysis and FkbABC PKS for chain assembly. However, tailoring steps diverge:

  • Starter Unit Reduction: Ascomycin’s PKS loading module contains an enoylreductase (ER) domain that reduces DCDC to DHCHC. Tacrolimus lacks this domain, relying on standalone enzymes [3].
  • Post-PKS Modifications: Ascomycin requires cytochrome P450 RapJ (homolog: FkbD) for C9-oxidation, while tacrolimus employs FkbM for C9-O-methylation [5] [6].
  • Regulators: Tacrolimus production is controlled by FkbR2 (absent in ascomycin), which responds to ammonium availability [6].

Evolutionary Conservation of Macrolactam Biosynthesis in Actinomycetes

The biosynthetic machinery for 23-membered macrolactams (ascomycin, rapamycin, tacrolimus) is conserved across actinomycetes. Key evolutionary features include:

  • Modular PKS Synteny: Type I PKS genes (fkbABC, rapABC) exhibit 70–90% amino acid identity and identical domain organization, suggesting horizontal gene transfer [2] [5].
  • Chorismatase Conservation: FkbO homologs (e.g., RapK in rapamycin, Hyg5 in hygromycin) share >35% sequence identity and trimeric structures. All hydrolyze chorismate but yield distinct products (DCDC or 3-hydroxybenzoate) [10].
  • Regulatory Paradigms: LAL regulators (FkbN, RapH, PikD) bind ATP via Walker A/B motifs and DNA via helix-turn-helix domains. EMSAs confirm cross-cluster binding; e.g., FkbN activates both fkb and rap promoters [6].
  • Ancestral Extender Units: Methoxymalonyl-ACP biosynthesis genes (fkbHIJK) are conserved in ansamitocin (actinobacteria) and soraphen (myxobacteria), indicating an ancient origin [8].

This conservation enables combinatorial biosynthesis—Streptomyces hybrids expressing heterologous PKS modules produce novel ascomycin analogs [1] [2].

Properties

Product Name

ascomycin

IUPAC Name

(4R,5R,7S,8R,9S,11S,13Z,15R,18S,19R,20S,23R)-15-ethyl-4,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-21,28-dioxa-1-azatricyclo[21.3.1.14,8]octacos-13-ene-2,3,16,22-tetrone

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

InChI

InChI=1S/C43H69NO12/c1-10-30-17-24(2)16-25(3)18-36(53-8)39-37(54-9)20-27(5)43(51,56-39)40(48)41(49)44-15-11-12-31(23-44)42(50)55-38(28(6)33(46)22-34(30)47)26(4)19-29-13-14-32(45)35(21-29)52-7/h17,19,25,27-33,35-39,45-46,51H,10-16,18,20-23H2,1-9H3/b24-17-,26-19+/t25-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1

InChI Key

WJOIUSIIFAENIY-ANMLPKLKSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCC(C3)C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCC(C3)C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Isomeric SMILES

CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCC[C@H](C3)C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C

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